molecular formula C14H23N3O B5631978 (3R*,4R*)-1-(5-ethyl-2,6-dimethyl-4-pyrimidinyl)-3,4-dimethyl-3-pyrrolidinol

(3R*,4R*)-1-(5-ethyl-2,6-dimethyl-4-pyrimidinyl)-3,4-dimethyl-3-pyrrolidinol

Cat. No. B5631978
M. Wt: 249.35 g/mol
InChI Key: HOIBBUMISPZVKH-OTYXRUKQSA-N
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Description

Synthesis Analysis

The synthesis of similar pyrimidinyl-pyrrolidinol compounds involves several steps, including low-temperature aryl bromide-to-alcohol conversions, Baeyer-Villiger reactions, and intricate strategies like intramolecular Friedel-Crafts and Diels-Alder reactions. These methods aim at constructing the pyrimidine ring and introducing the desired substituents in a controlled manner to achieve the target molecular structure (Wijtmans et al., 2004).

Molecular Structure Analysis

The molecular structure of pyrimidinyl-pyrrolidinol derivatives is characterized by nonplanar pyrimidine rings with a boat conformation, facilitating various intra- and intermolecular interactions. These interactions include hydrogen bonding, which plays a crucial role in the dimer formation in the solid state, as evidenced in compounds with similar structures (Trilleras et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of pyrimidinyl-pyrrolidinol derivatives is influenced by their ability to form dimers through hydrogen bonds. These compounds exhibit interesting antioxidant properties due to their structure, particularly the pyridinol moiety, which reacts with peroxyl radicals, demonstrating their potential as chain-breaking antioxidants (Wijtmans et al., 2004).

Physical Properties Analysis

The physical properties, such as absorption maxima and NMR chemical shifts, are closely linked to the molecular structure of pyrimidinyl-pyrrolidinol compounds. The presence of dimers in the solid state and the formation of heteronuclear hydrogen bonds significantly influence these properties, as revealed through spectroscopic studies (Singh et al., 2013).

Chemical Properties Analysis

The chemical properties of these compounds, including reactivity and stability, are determined by their molecular structure and the presence of functional groups. Studies have shown that certain pyrimidinyl-pyrrolidinol derivatives are highly effective phenolic chain-breaking antioxidants, highlighting their chemical robustness and potential applications in protecting against oxidative stress (Wijtmans et al., 2004).

properties

IUPAC Name

(3R,4R)-1-(5-ethyl-2,6-dimethylpyrimidin-4-yl)-3,4-dimethylpyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O/c1-6-12-10(3)15-11(4)16-13(12)17-7-9(2)14(5,18)8-17/h9,18H,6-8H2,1-5H3/t9-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIBBUMISPZVKH-OTYXRUKQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(N=C1N2CC(C(C2)(C)O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(N=C(N=C1N2C[C@H]([C@@](C2)(C)O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R*,4R*)-1-(5-ethyl-2,6-dimethyl-4-pyrimidinyl)-3,4-dimethyl-3-pyrrolidinol

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